CPI-203
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Overview
Description
CPI-203 is a potent inhibitor of bromodomain and extra-terminal motif proteins, specifically targeting bromodomain-containing protein 4. This compound has shown significant potential in various scientific research fields due to its ability to modulate gene expression by inhibiting the interaction between bromodomains and acetylated histones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPI-203 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes:
- Formation of the core structure through a series of condensation reactions.
- Introduction of the chlorinated phenyl group.
- Final steps involve purification and crystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production .
Chemical Reactions Analysis
Types of Reactions: CPI-203 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
CPI-203 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study bromodomain interactions and epigenetic regulation.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
CPI-203 exerts its effects by inhibiting the interaction between bromodomain-containing protein 4 and acetylated histones. This inhibition prevents the recruitment of transcriptional machinery to specific gene loci, thereby modulating gene expression. The primary molecular targets include bromodomain-containing protein 4 and other bromodomain and extra-terminal motif proteins . The pathways involved include the regulation of gene transcription and epigenetic modifications .
Comparison with Similar Compounds
PFI-1: Another bromodomain inhibitor with similar targets but different chemical structure.
JQ1: A well-known bromodomain inhibitor with a broader spectrum of activity.
I-BET151: A selective inhibitor of bromodomain and extra-terminal motif proteins.
Uniqueness of CPI-203: this compound is unique due to its high potency and selectivity for bromodomain-containing protein 4. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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